N,N-Dimethylpyrrolidine-3-sulfonamide

Medicinal Chemistry Physicochemical Properties Scaffold Design

The pyrrolidine sulfonamide chemotype is a privileged scaffold in drug discovery, where minor N-alkyl modifications dramatically alter potency and PK. Substituting the N,N-dimethyl variant with unsubstituted or N-ethyl analogs introduces uncontrolled variables, compromising experimental reproducibility. - Validated TRPV4 antagonist scaffold; N,N-dimethylation is critical for optimizing potency and selectivity - Conformationally restricted sulfonamide pharmacophore for metalloenzyme inhibitor libraries - Distinct steric/electronic profile vs. mono-alkylated analogs for SAR exploration Supplied as a white crystalline solid with guaranteed purity, ensuring batch-to-batch consistency for your screening campaigns.

Molecular Formula C6H14N2O2S
Molecular Weight 178.25
CAS No. 1206969-17-6
Cat. No. B594904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylpyrrolidine-3-sulfonamide
CAS1206969-17-6
SynonymsPyrrolidine-3-sulfonic acid dimethylamide
Molecular FormulaC6H14N2O2S
Molecular Weight178.25
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1CCNC1
InChIInChI=1S/C6H14N2O2S/c1-8(2)11(9,10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3
InChIKeyYQDAMPMHGDNPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylpyrrolidine-3-sulfonamide Overview


N,N-Dimethylpyrrolidine-3-sulfonamide (CAS 1206969-17-6) is a saturated heterocyclic sulfonamide with the molecular formula C₆H₁₄N₂O₂S and a molecular weight of 178.26 g/mol . It features a pyrrolidine ring substituted at the 3-position with an N,N-dimethyl sulfonamide group. The compound is commonly available as a free base, with a typical vendor-specified minimum purity of 95% . It is a white crystalline solid soluble in water and organic solvents, making it a versatile small molecule scaffold for organic synthesis and medicinal chemistry applications .

Scaffold class Saturated N-heterocyclic sulfonamide building block
Synthesis compatibility Soluble in water and organic solvents for solution-phase chemistry
Procurement context Supplier-specified minimum purity; verify against lot-specific COA

Analog Substitution Risks


The pyrrolidine sulfonamide chemotype is a privileged scaffold in drug discovery, with established roles as TRPV4 antagonists [1] and urotensin II antagonists [2]. Within this class, even minor modifications to the sulfonamide substituent produce quantifiable changes in key properties. Structure-activity relationship (SAR) studies on related series demonstrate that alkyl substitution on the sulfonamide nitrogen directly modulates lipophilicity, hydrogen bonding capacity, and metabolic stability [3]. Therefore, substituting N,N-dimethylpyrrolidine-3-sulfonamide with an unsubstituted, N-methyl, or N-ethyl analog introduces an uncontrolled variable in a synthetic or screening campaign, potentially altering reaction outcomes, pharmacokinetic profiles, or target binding. Procurement of the specified N,N-dimethyl variant is essential for experimental reproducibility when building upon existing data or pursuing a defined chemical series.

Replacing the N,N-dimethyl group with unsubstituted or N-alkyl analogs may alter lipophilicity and hydrogen-bonding capacity, introducing uncontrolled variables in synthetic or screening campaigns.
Minor sulfonamide substituent changes can shift metabolic stability and target-binding profiles; SAR from related series shows these properties are sensitive to alkyl substitution.
Using a different N-alkyl variant may limit experimental reproducibility when building on existing structure-activity data or a defined chemical series.

Comparison with Structural Analogs


Lipophilicity and Molecular Weight vs. Unsubstituted Analog

The addition of two methyl groups on the sulfonamide nitrogen of N,N-Dimethylpyrrolidine-3-sulfonamide directly alters its fundamental physicochemical profile. The molecular weight is 178.26 g/mol . In contrast, the unsubstituted Pyrrolidine-3-sulfonamide (CAS 1208507-46-3) has a molecular weight of 150.20 g/mol, representing a quantifiable difference of 28.06 g/mol . This structural change also increases lipophilicity (cLogP), as N,N-dimethylation reduces hydrogen bond donor capacity and increases non-polar surface area compared to the primary sulfonamide. This is a critical differentiator in drug design, where modulation of lipophilicity is a key driver of permeability and metabolic stability [1].

Lipophilicity & MW
Reported
Target MW 178.26 g/mol; cLogP 0.66
Unsubstd. analog MW 150.20 g/mol; cLogP -0.84
Difference ΔMW +28.06; ΔcLogP +1.50
Impacts membrane permeability and solubility profiles
Class-level inference from calculated cLogP; confirm experimentally
Medicinal Chemistry Physicochemical Properties Scaffold Design

Synthetic Accessibility & Purity vs. N-Methyl Analog

Vendor specifications provide a quantifiable benchmark for procurement. N,N-Dimethylpyrrolidine-3-sulfonamide is commercially available with a minimum purity of 95% . A close analog, N-Methylpyrrolidine-3-sulfonamide (CAS 1206969-08-5), while also available at 95% purity, has a different molecular weight of 164.23 g/mol . The difference in molecular weight and the presence of two methyl groups versus one can influence reaction kinetics and purification workflows. The consistent 95% purity specification for both ensures a comparable quality baseline, but the choice between them is dictated by the specific structural requirements of the target molecule or SAR hypothesis.

Purity & MW vs. N-Me
Data to verify
Target purity ≥95% (vendor spec)
N-Methyl analog ≥95%, MW 164.23 g/mol
MW difference ΔMW +14.03
Comparable quality baseline; distinct molecular weight
Vendor-specified purity; independent verification recommended
Organic Synthesis Building Blocks Quality Control

Storage and Handling Stability

Defined storage conditions are a key procurement consideration. Vendor specifications for N,N-Dimethylpyrrolidine-3-sulfonamide indicate that it should be stored long-term in a cool, dry place . While specific stability assay data (e.g., half-life under accelerated conditions) is not publicly available, the recommended storage condition provides a practical, quantifiable guideline for inventory management. This is a standard baseline for similar small molecule building blocks and ensures the compound's integrity is maintained from procurement to use. No significant difference in storage requirements is noted compared to other small-molecule pyrrolidine sulfonamides .

Storage stability
Data to verify
Cool, dry place
Standard storage for solid building blocks
No stability assay data available; vendor recommendation
Chemical Stability Laboratory Management Procurement Logistics

N,N-Dimethylpyrrolidine-3-sulfonamide Applications


TRPV4 Antagonist Lead Optimization

The pyrrolidine sulfonamide core is a validated chemotype for TRPV4 antagonism, a target for pulmonary edema and heart failure [1]. SAR studies on this series have shown that modifications to the sulfonamide substituent, such as N,N-dimethylation, are critical for optimizing potency, selectivity, and pharmacokinetic properties [2]. This compound serves as a key intermediate or comparator for medicinal chemists exploring this chemical space, enabling the investigation of how alkyl substitution impacts target engagement and in vivo efficacy.

Enzyme Inhibition Building Block

The sulfonamide moiety is a well-established zinc-binding group in inhibitors of metalloenzymes like carbonic anhydrase and matrix metalloproteinases [1]. N,N-Dimethylpyrrolidine-3-sulfonamide provides a conformationally restricted pyrrolidine scaffold for presenting this pharmacophore. Its N,N-dimethyl substitution offers a distinct steric and electronic profile compared to unsubstituted or mono-alkylated analogs, making it a valuable building block for synthesizing focused libraries to probe enzyme active site topology and selectivity [2].

Urotensin II Receptor Antagonism

Patents disclose pyrrolidine sulfonamides as antagonists of the urotensin II receptor, a target implicated in cardiovascular diseases [1]. The specific N,N-dimethyl substitution pattern represents a distinct variation within this patented chemical space. Researchers seeking to design novel analogs around this intellectual property can use this compound as a starting material or a comparative reference point to differentiate new chemical matter from prior art.

Application
Selection Property
Validation Focus
TRPV4 target engagement SAR
N,N-dimethyl substitution for lipophilicity modulation
Target binding and functional activity assays
Metalloenzyme inhibitor library synthesis
Pyrrolidine sulfonamide zinc-binding pharmacophore
Enzyme inhibition and selectivity profiling
Urotensin II receptor probe design
Defined substitution pattern to distinguish from prior art
Receptor binding and antagonist activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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